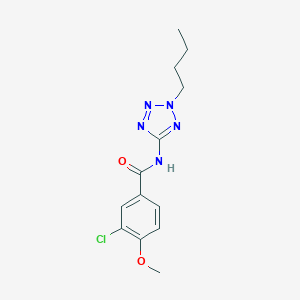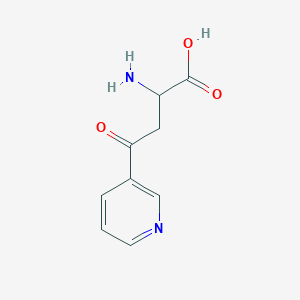
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mecanismo De Acción
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the activation of the inflammasome, a complex involved in the production of pro-inflammatory cytokines. By inhibiting the activation of the P2X7 receptor, 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can reduce the release of these cytokines and modulate the inflammatory response.
Biochemical and Physiological Effects:
In addition to its role in inflammation and pain, 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters in the brain, including dopamine and glutamate. It has also been shown to have potential anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a highly specific antagonist of the P2X7 receptor, allowing for precise modulation of this receptor's activity. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have off-target effects on other purinergic receptors, which may complicate interpretation of experimental results. Additionally, its high potency may make it difficult to determine the optimal concentration for use in experiments.
Direcciones Futuras
There are several potential future directions for research on 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in various inflammatory and pain-related conditions, including rheumatoid arthritis and neuropathic pain. Another area of interest is its potential anti-tumor effects, which may make it a promising candidate for cancer therapy. Further research is also needed to better understand its off-target effects and to develop more specific antagonists of the P2X7 receptor.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce neuropathic pain, and modulate immune response.
Propiedades
Nombre del producto |
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C10H9Cl2N5O |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,18) |
Clave InChI |
VEQQJRILVCICQI-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)


![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)



![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)